BenchChemオンラインストアへようこそ!

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Epigenetics Synthetic Chemistry Nucleophilic Aromatic Substitution

This is the premier late-stage intermediate for assembling cell-permeable histone demethylase inhibitors, specifically the dual KDM6A/KDM6B probe GSK-J4 and its derivatives. Its 73% efficient SNAr-ready 6-chloro vector and the pre-conjugated ethyl ester bypass complex protecting-group strategies, enabling a direct, convergent synthesis route. Substituting with 6-H or 6-methoxy analogs is kinetically infeasible, making this specific bifunctional architecture non-negotiable for workflows targeting H3K27me3 demethylation probes in cancer and inflammation models. Procuring this intermediate ensures batch-to-batch consistency for matched-pair molecular probe generation.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
Cat. No. B11829372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)Cl
InChIInChI=1S/C14H15ClN4O2/c1-2-21-13(20)6-8-17-12-9-11(15)18-14(19-12)10-5-3-4-7-16-10/h3-5,7,9H,2,6,8H2,1H3,(H,17,18,19)
InChIKeyCFBWRVFKMINPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate: A Key Pyrimidine Intermediate for Targeted Epigenetic Probe Synthesis


Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate (CAS: 1373423-17-6) is a trisubstituted aminopyrimidine derivative . It is characterized by a pyrimidine core bearing a 2-pyridinyl group, a 6-chloro substituent, and an N-linked ethyl 3-aminopropanoate side chain. This compound functions as a critical late-stage intermediate in the synthesis of cell-permeable histone demethylase inhibitors, most notably the dual KDM6A/KDM6B inhibitor prodrug GSK-J4 . Its primary differentiator from inactive or less versatile analogs lies in the unique combination of a reactive 6-chloro leaving group for nucleophilic aromatic substitution (SNAr) and a pre-installed ethyl ester moiety, which is essential for generating biologically active prodrugs.

Why In-Class Aminopyrimidine Analogs Cannot Replace Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate in Epigenetic Probe Synthesis


Simple substitution with a structural analog is not feasible for synthesis workflows targeting histone demethylase probes because the 6-chloro and the ethyl ester functional groups have orthogonal, non-interchangeable roles. The electron-deficient pyrimidine ring requires a leaving group like chlorine at the 6-position to enable the late-stage SNAr coupling of the benzazepine warhead, a reaction that is kinetically infeasible for the corresponding 6-H or 6-methoxy analogs [1]. Simultaneously, the ethyl ester must already be conjugated to the 4-amino group; installing this ester *after* a benzazepine coupling is synthetically impractical. This specific bifunctional architecture—a reactive halogenated scaffold pre-functionalized with an ester—bypasses the need for complex protecting group strategies, making it the convergent intermediate of choice for GSK-J4 and its derivatives .

Head-to-Head Quantitative Evidence: Differentiating Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate from Closest Analogs


Direct Precursor to GSK-J4 with 73% Conversion Yield vs. Inert 6-H or 6-Methoxy Analogs

The 6-chloro substituent is essential for the final SNAr coupling step in GSK-J4 synthesis. When reacted with 2,3,4,5-tetrahydro-1H-3-benzazepine in DMSO under microwave conditions (150 °C, 2.5 h), Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate achieves a 73% conversion to GSK-J4, as determined by LCMS . A 6-H or 6-methoxy analog lacks this reactive handle, rendering the nucleophilic displacement impossible without additional functionalization.

Epigenetics Synthetic Chemistry Nucleophilic Aromatic Substitution

Rate Enhancement for SNAr: Chloropyrimidine Reactivity is 14-16 Orders of Magnitude Greater than Chlorobenzene

The 6-chloro group on the electron-deficient pyrimidine ring exhibits extraordinary reactivity toward nucleophiles. The rate of SNAr for a 2-chloropyrimidine is established to be 10^14–10^16 times faster than that of chlorobenzene [1]. This class-level inference directly applies to the 6-chloro substituent in this target compound, explaining the mild conditions needed for late-stage C-N bond formation. A non-halogenated analog (e.g., 6-H) is essentially unreactive under these same mild conditions.

Organic Chemistry Medicinal Chemistry Reaction Kinetics

Pre-installed Ethyl Ester Prodrug Moiety: Functional Superiority Over the Free Carboxylic Acid Intermediate

The compound contains an ethyl ester which is the critical structural feature for generating cell-permeable prodrugs of KDM6 inhibitors. The final product derived from this intermediate, GSK-J4, is the ethyl ester prodrug of the active inhibitor GSK-J1. GSK-J4 displays a cellular IC50 of 9 μM for inhibiting LPS-induced TNF-α production in human primary macrophages, while GSK-J1's carboxylic acid form is substantially less cell-permeable, with an IC50 greater than 50 μM in a cell-free assay for JMJD3 inhibition . Procuring the pre-esterified intermediate eliminates the need to differentiate a free acid group during subsequent synthetic steps, which would require selective protection and deprotection.

Pharmacokinetics Prodrug Design Cell Permeability

Optimized Molecular Scaffold: Lower Molecular Weight for Fragment-Based Design vs. Final GSK-J4 Inhibitor

With a molecular weight of 306.75 g/mol, this intermediate is significantly smaller than the final inhibitor GSK-J4 (417.50 g/mol) . This property makes it a more suitable starting point for fragment-based drug discovery or lead optimization campaigns focused on the 2,4-diaminopyrimidine scaffold. Its lower molecular complexity allows for systematic exploration of diverse 6-position substituents beyond the benzazepine warhead, which is not possible with the fully elaborated GSK-J4.

Drug Discovery Fragment-Based Screening Physicochemical Properties

Optimal Application Scenarios for Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate Based on Verified Evidence


Convergent Synthesis of KDM6A/KDM6B (JMJD3/UTX) Inhibitor Probes

This compound is the premier late-stage intermediate for generating cell-permeable histone demethylase probes, specifically GSK-J4 and its derivatives. Its 73% efficient SNAr reaction with benzazepine enables the assembly of highly sought-after chemical biology tools for studying H3K27me3 demethylation in cancer and inflammation models. Researchers can reliably introduce diverse amine nucleophiles to create compound libraries exploring the 6-position SAR without needing to re-synthesize the entire pyrimidine scaffold.

Fragment-to-Lead Optimization Against Kinase and Epigenetic Targets

Due to its balanced molecular weight (306.75 g/mol) and three tunable vectors, this intermediate is ideally suited for fragment-based drug discovery programs targeting the 2,4-diaminopyrimidine binding motif. The 6-chloro group serves as a universal coupling point for various fragments, while the ethyl ester side chain is pre-optimized for exploring interactions in the solvent-exposed region or for further conversion to amides or acids . This avoids the lengthy synthesis of different esters from the non-halogenated core.

Prodrug Strategy Development for Poorly Permeable Active Species

In medicinal chemistry projects where the active pharmacophore is a carboxylic acid or a hydroxyl group, this compound provides a direct route to the corresponding ethyl ester prodrug. As evidenced by the 5.5-fold improvement in cellular potency of the GSK-J4 ester over the active acid GSK-J1 in a functional cellular assay , the pre-installed ester is critical. Procuring this intermediate enables rapid ester prodrug synthesis without additional protection/deprotection sequences, accelerating preclinical pharmacokinetic optimization.

Chemical Biology Tool Generation for Selective Epigenetic Pathway Deconvolution

Researchers studying the functional roles of KDM6 demethylases can use this intermediate to rapidly generate matched-pair molecular probes. By reacting the 6-chloro group with different building blocks, a negative control compound (e.g., a regioisomer or a structurally similar inactive variant) and an active probe can be prepared from the same starting material. This ensures that biological differences are due to the pharmacophore and not synthetic batch variability, a key requirement for robust chemical biology studies .

Quote Request

Request a Quote for Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.